molecular formula C9H11N3O3 B6324189 Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 1313532-55-6

Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B6324189
CAS No.: 1313532-55-6
M. Wt: 209.20 g/mol
InChI Key: VNDGHBFEIPEUBT-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by a pyrazolo[3,4-c]pyridine core, which is a fused bicyclic system containing both pyrazole and pyridine rings. The presence of an ethyl ester group at the 3-position and a keto group at the 7-position further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding pyrazolone intermediate. This intermediate then undergoes cyclization with a suitable aldehyde or ketone to yield the desired pyrazolo[3,4-c]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate can undergo a variety of chemical reactions, including:

    Oxidation: The keto group at the 7-position can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can also be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate include other pyrazolo[3,4-c]pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets and can lead to different pharmacological profiles compared to other similar compounds .

Properties

IUPAC Name

ethyl 7-oxo-2,4,5,6-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-2-15-9(14)7-5-3-4-10-8(13)6(5)11-12-7/h2-4H2,1H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDGHBFEIPEUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCNC(=O)C2=NN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate
Reactant of Route 3
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Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate
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Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate
Reactant of Route 5
Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate

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